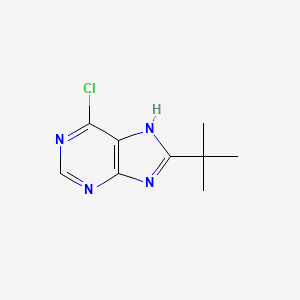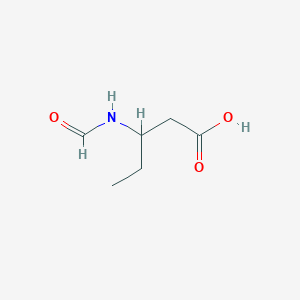
3-Formamidopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formamidopentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a formamide group attached to the third carbon of a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Formamidopentanoic acid can be synthesized through several methods. One common approach involves the reaction of 3-aminopentanoic acid with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes purification steps such as crystallization or distillation to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formamidopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to 3-formylpentanoic acid.
Reduction: The reduction process yields 3-aminopentanoic acid.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Applications De Recherche Scientifique
3-Formamidopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Formamidopentanoic acid involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to modulate biochemical pathways, potentially leading to therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopentanoic acid: Similar in structure but lacks the formamide group.
3-Formylpentanoic acid: An oxidation product of 3-Formamidopentanoic acid.
3-Hydroxyvaleric acid: Another related compound with a hydroxyl group instead of a formamide group.
Uniqueness
This compound is unique due to the presence of the formamide group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and reactions that are not possible with similar compounds lacking the formamide moiety.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
3-formamidopentanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-5(7-4-8)3-6(9)10/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) |
Clé InChI |
MWQYUETYBAWLTA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,4-bis(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B13208675.png)
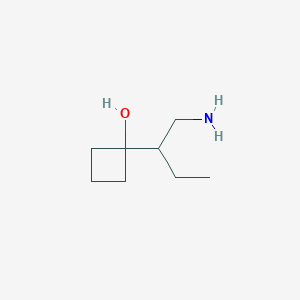
![2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL](/img/structure/B13208683.png)
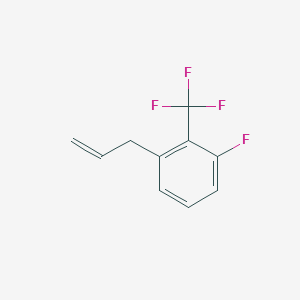
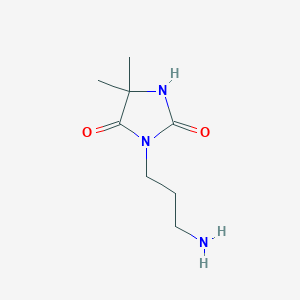

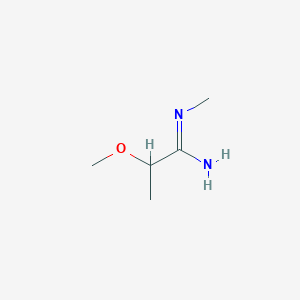
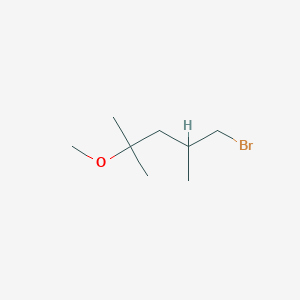
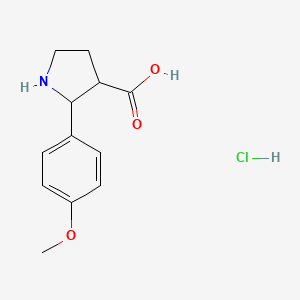
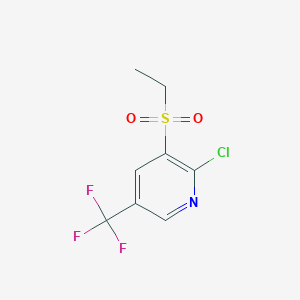
![8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13208728.png)
![Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine](/img/structure/B13208734.png)
